molecular formula C16H8F4N4S B12635475 6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12635475
M. Wt: 364.3 g/mol
InChI Key: GYMJKPQQSFHNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H8F4N4S and its molecular weight is 364.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on antifungal properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H8_{8}F2_{2}N4_{4}S
  • Molecular Weight : 306.29 g/mol

The compound features a triazole ring fused with a thiadiazole moiety, which is critical for its biological activity. The presence of difluorobenzyl and difluorophenyl groups enhances its lipophilicity and potential interaction with biological targets.

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of 1,2,4-triazole derivatives. The specific compound under review has shown promising results against various fungal strains.

  • Mechanism of Action : The triazole ring acts by inhibiting the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol—a key component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death.
  • Minimum Inhibitory Concentration (MIC) : The antifungal activity is quantified using MIC values. For instance, certain triazole derivatives have demonstrated MIC values ranging from 0.0156 to 2.0 μg/mL against Candida albicans and Cryptococcus neoformans .

2. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of triazole compounds:

  • Substituent Effects : The presence of halogen substituents (such as fluorine) has been correlated with enhanced antifungal activity. For example, compounds with nitro or trifluoromethyl groups at specific positions have shown superior activity against resistant strains compared to their unsubstituted counterparts .

Study 1: Antifungal Efficacy

A study conducted by Blokhina et al. evaluated various triazole derivatives against Aspergillus fumigatus. The compound exhibited significant antifungal activity with an MIC of 0.25 μg/mL against this pathogen .

Study 2: Comparative Analysis

In a comparative analysis of several triazole derivatives, the compound was found to be more effective than conventional antifungals such as fluconazole in resistant strains of Candida albicans. This underscores its potential as a novel therapeutic agent .

Data Summary

Compound NameMIC (μg/mL)Target OrganismActivity Type
Compound A0.0156Candida albicansAntifungal
Compound B0.25Aspergillus fumigatusAntifungal
Compound C2.0Cryptococcus neoformansAntifungal

Properties

Molecular Formula

C16H8F4N4S

Molecular Weight

364.3 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-6-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H8F4N4S/c17-9-4-8(5-10(18)7-9)6-13-23-24-15(21-22-16(24)25-13)11-2-1-3-12(19)14(11)20/h1-5,7H,6H2

InChI Key

GYMJKPQQSFHNBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.